Polymerization Yield: 3-OCF₃ vs. 4-OCF₃ Benzyl Bromide in Friedel-Crafts Polycondensation
In a direct head-to-head comparison under identical Friedel-Crafts polymerization conditions using aluminum chloride catalyst, 3-(trifluoromethoxy)benzyl bromide afforded poly(arylenemethylene) polymer 2b in 38% yield, whereas the para-substituted 4-(trifluoromethoxy)benzyl bromide produced polymer 2c in only 16% yield [1]. This 2.4-fold yield advantage demonstrates the superior polymerization efficiency conferred by the meta-substitution pattern.
| Evidence Dimension | Polymerization yield |
|---|---|
| Target Compound Data | 38% yield |
| Comparator Or Baseline | 4-(Trifluoromethoxy)benzyl bromide: 16% yield |
| Quantified Difference | 2.4× higher yield (38% vs. 16%) |
| Conditions | Friedel-Crafts polymerization, AlCl₃ catalyst, equimolar monomer |
Why This Matters
Higher polymerization yield translates to reduced material costs and improved synthetic efficiency for fluorine-containing heat-resistant resin production.
- [1] Polymer Journal, 2008, 40, 622–628. Synthesis and Properties of Fluorine-Containing Poly(arylenemethylene)s as New Heat Resistant Denatured Phenolic Resins. View Source
